![molecular formula C21H18ClF3N4O B1401889 1-(4-Chloro-phenyl)-3-[4-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-urea CAS No. 1311278-08-6](/img/structure/B1401889.png)
1-(4-Chloro-phenyl)-3-[4-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-urea
Vue d'ensemble
Description
1-(4-Chloro-phenyl)-3-[4-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-urea is a useful research compound. Its molecular formula is C21H18ClF3N4O and its molecular weight is 434.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Chloro-phenyl)-3-[4-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Chloro-phenyl)-3-[4-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-urea including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Agents
A study by Feng et al. (2020) focused on the synthesis and biological evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, including compounds similar to 1-(4-Chloro-phenyl)-3-[4-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-urea. These derivatives were designed using computer-aided techniques and demonstrated significant antiproliferative activity against various cancer cell lines such as A549 (lung carcinoma), HCT-116 (colon carcinoma), and PC-3 (prostate cancer) in vitro. The most potent compound in this series showed inhibitory activity with IC50 values of 2.39 ± 0.10 μM for A549 and 3.90 ± 0.33 μM for HCT-116, comparable to the positive control sorafenib. This research highlights the potential of such urea derivatives as new anticancer agents and possible BRAF inhibitors for further investigation (Feng et al., 2020).
Allosteric Modulation in the CNS
Another study by Wang et al. (2011) explored the effects of 1-(4-Chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea (PSNCBAM-1), a structurally related compound, as a cannabinoid CB1 receptor allosteric antagonist. The research focused on its hypophagic effects in vivo and its modulation of CB1 ligand-mediated neuronal excitability, particularly in the cerebellum. PSNCBAM-1 was shown to cause noncompetitive antagonism in guanosine 5′-O-(3-[35S]thio)triphosphate ([35S]GTPγS) binding studies and to differentially affect the actions of CB1 receptor agonists in electrophysiological studies. This study provides insights into the potential therapeutic applications of such compounds in treating central nervous system diseases through allosteric modulation of the CB1 receptor (Wang et al., 2011).
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-3-[4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClF3N4O/c1-29(2)19-12-14(21(23,24)25)11-18(28-19)13-3-7-16(8-4-13)26-20(30)27-17-9-5-15(22)6-10-17/h3-12H,1-2H3,(H2,26,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWCPQOXVAVENMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC(=N1)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClF3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-phenyl)-3-[4-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



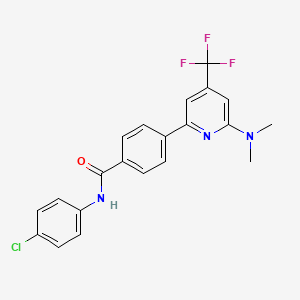
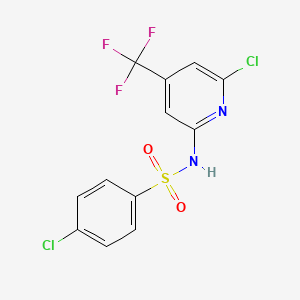
![3-[6-(4-Methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzoic acid](/img/structure/B1401811.png)
![2-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionamide](/img/structure/B1401813.png)
![[6-(2-Amino-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine](/img/structure/B1401814.png)
![[6-(3-Hydrazonomethyl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine](/img/structure/B1401815.png)
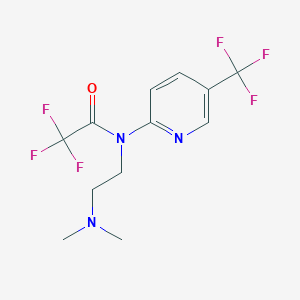
![Dimethyl-{6-[4-(4-methyl-piperazin-1-ylmethyl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine](/img/structure/B1401820.png)
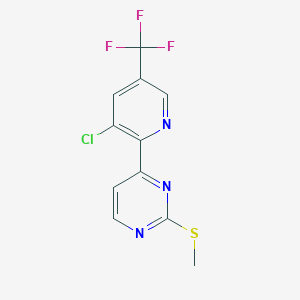
![[3-(3-Methoxy-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine](/img/structure/B1401823.png)
![[2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-ethyl]-thiourea](/img/structure/B1401826.png)
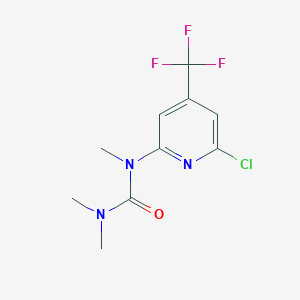
![2-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid](/img/structure/B1401828.png)
![[6-(4-Isoxazol-5-yl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine](/img/structure/B1401829.png)